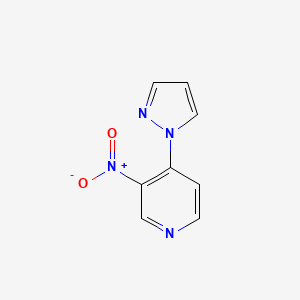

3-nitro-4-(1H-pyrazol-1-yl)pyridine

Description

3-Nitro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a nitro group at the 3-position and a pyrazole ring at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing nitro group and the nitrogen-rich pyrazole moiety, which can act as a ligand for metal coordination .

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitro-4-pyrazol-1-ylpyridine |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-6-9-4-2-7(8)11-5-1-3-10-11/h1-6H |

InChI Key |

KEXKMTQCQASBQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Tris(2-(1H-Pyrazol-1-yl)Pyridine)Cobalt(III) Complex

- Structure : A cobalt(III) complex with three 2-(1H-pyrazol-1-yl)pyridine ligands.

- Key Differences : Unlike 3-nitro-4-(1H-pyrazol-1-yl)pyridine, this compound lacks a nitro group but features a pyrazole-pyridine ligand system. The nitro group in the target compound may reduce its ability to coordinate with metals compared to the unsubstituted pyrazole-pyridine ligand.

- Applications : Used as a p-type dopant in organic semiconductors and solid-state dye-sensitized solar cells (DSSCs), achieving >10% power conversion efficiency due to efficient charge transport .

- Synthesis : Prepared via coordination of pyrazole-pyridine ligands with cobalt salts under mild conditions .

Tris(2-(1H-Pyrazol-1-yl)-4-tert-Butylpyridine)Cobalt(III)

- Structure : Similar to the above complex but includes a bulky tert-butyl group on the pyridine ring.

- Key Differences: The tert-butyl group enhances steric hindrance and solubility in non-polar solvents, whereas the nitro group in this compound increases electron deficiency.

- Applications : Commercialized by Dyesol® for DSSCs, demonstrating improved stability under thermal stress compared to simpler analogs .

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

- Structure : Contains a pyridine-pyrazole core with a methyl group and cyclopropylamine substituent.

- Key Differences : The absence of a nitro group and presence of a cyclopropylamine side chain make this compound more nucleophilic. The nitro group in the target compound likely reduces basicity and alters redox behavior.

- Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% product. Reaction conditions (Cs₂CO₃, CuBr, 35°C) suggest sensitivity to steric and electronic effects, which may differ for nitro-substituted analogs .

Methyl 3-Nitro-4-(1H-Pyrazol-1-yl)Benzoate

- Structure : A benzoate derivative with nitro and pyrazole substituents.

- Key Differences: Replaces the pyridine ring with a benzoate ester.

Data Table: Comparative Analysis

Research Findings and Insights

- Coordination Chemistry : Pyrazole-pyridine ligands without nitro groups exhibit stronger metal-binding affinity, as seen in cobalt(III) complexes for solar cells .

- Synthetic Challenges : Low yields in related compounds (e.g., 17.9% in N-cyclopropyl derivatives) suggest that nitro substitution may further complicate synthesis due to steric or electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.